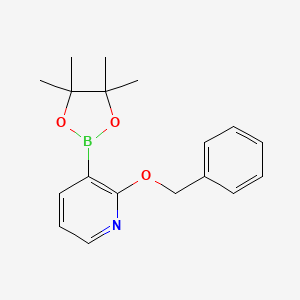

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of the compound is 2-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It belongs to the class of boronic acid pinacol esters , a subclass of boronates characterized by a boron atom bonded to a pinacol (2,3-dimethyl-2,3-butanediol) moiety and a carbon-based aryl or heteroaryl group. The systematic classification involves:

- Parent structure : Pyridine ring.

- Substituents :

- Position 2 : Benzyloxy group (OCH₂C₆H₅).

- Position 3 : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group.

The compound is also referred to as 2-benzyloxypyridine-3-boronic acid pinacol ester .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₈H₂₂BNO₃ , with a molecular weight of 311.18 g/mol . A breakdown of the formula is provided below:

| Component | Quantity | Contribution to Formula |

|---|---|---|

| Carbon (C) | 18 | C₁₈ |

| Hydrogen (H) | 22 | H₂₂ |

| Boron (B) | 1 | B |

| Nitrogen (N) | 1 | N |

| Oxygen (O) | 3 | O₃ |

The molecular weight is calculated as follows:

Crystallographic and Conformational Features

The compound’s solid-state structure has been characterized using single-crystal X-ray diffraction . Key structural elements include:

- Pyridine ring : Planar geometry with alternating single and double bonds.

- Benzyloxy group : Attached at position 2 of the pyridine ring, contributing to steric bulk and electronic effects.

- Dioxaborolane moiety : A six-membered ring consisting of boron, two oxygen atoms, and two methyl groups (pinacol ester).

Conformational Analysis

- Boron coordination : The boron atom adopts a trigonal planar geometry , bonded to the pyridine ring, two oxygen atoms of the pinacol ester, and a methyl group from the pinacol moiety.

- Steric interactions : The methyl groups in the dioxaborolane ring create steric hindrance, influencing the compound’s reactivity in cross-coupling reactions.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

¹H NMR

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.5–8.0 | Pyridine aromatic protons (H-4, H-5, H-6) |

| 7.5–7.0 | Benzyloxy aromatic protons (C₆H₅) |

| 5.0–4.5 | Benzyloxy methylene (OCH₂) |

| 1.4–1.2 | Dioxaborolane methyl groups (C(CH₃)₂) |

¹³C NMR

| Signal (δ, ppm) | Assignment |

|---|---|

| 155–150 | Pyridine carbons (C-2, C-3) |

| 130–125 | Benzyloxy aromatic carbons (C₆H₅) |

| 80–75 | Dioxaborolane carbonyl (C-O-B) |

| 25–20 | Dioxaborolane methyl groups (C(CH₃)₂) |

¹¹B NMR

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1600–1500 | Pyridine C=N/C=C stretching |

| 1300–1000 | B-O stretching in dioxaborolane |

| 1250–1200 | Benzyloxy C-O-C stretching |

Mass Spectrometry (MS)

| Ionization Method | Observed Mass (m/z) | Calculated Mass (m/z) |

|---|---|---|

| HRMS (EI) | 311.1696 | 311.1693 |

The molecular ion peak at m/z 311.1696 confirms the molecular formula C₁₈H₂₂BNO₃ .

Properties

IUPAC Name |

2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-11-8-12-20-16(15)21-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMSDMPTVPMGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660609 | |

| Record name | 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-81-9 | |

| Record name | 2-(Phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally proceeds through three key stages:

Pyridine Ring Construction:

The pyridine scaffold can be constructed via classical methods such as the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis. These methods allow for the introduction of substituents at defined positions on the ring.Benzyloxy Group Introduction:

The benzyloxy substituent is typically introduced by nucleophilic substitution, where benzyl alcohol reacts with a suitable leaving group (e.g., halogen) on the pyridine ring to form the benzyloxy ether linkage.Boronate Ester Formation:

The key boronate ester group is installed by palladium-catalyzed borylation of a halogenated pyridine intermediate using bis(pinacolato)diboron (B2pin2). This Miyaura borylation reaction is usually performed under mild conditions (e.g., THF solvent, 80°C) with a palladium catalyst and base.

Detailed Synthetic Procedure

| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Pyridine ring synthesis | Hantzsch synthesis: aldehyde, β-ketoester, ammonia or amine | Formation of substituted pyridine core |

| 2 | Benzyloxy substitution | Benzyl alcohol, pyridine halide (e.g., 2-bromopyridine), base (e.g., K2CO3), solvent (DMF), heat | Nucleophilic aromatic substitution to install benzyloxy group |

| 3 | Miyaura borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), THF, 80°C | Formation of 3-boronate ester on pyridine ring |

Industrial and Scale-up Considerations

Catalyst and Base Optimization:

Industrial synthesis often optimizes catalyst loading and base selection to maximize yield and reduce cost. Pd(dppf)Cl2 and potassium acetate are preferred for their efficiency.Reaction Medium:

Mixed solvent systems (e.g., THF/H2O or DME/H2O) are used to improve solubility and reaction rates.Temperature and Time:

Maintaining 80–90°C balances reaction kinetics and catalyst stability, typically requiring 12–24 hours.Continuous Flow Reactors:

For large-scale synthesis, continuous flow reactors enhance heat and mass transfer, improving yield and reproducibility.

Optimization Strategies

Protection/Deprotection:

Temporary protection of the benzyloxy group (e.g., as a trimethylsilyl ether) can reduce steric hindrance during borylation, improving yields.Catalyst Ligand Tuning:

Using ligands with higher electron density (e.g., dppf) enhances oxidative addition efficiency.Base and Solvent Effects:

Bases like Na2CO3 or KOAc in polar aprotic solvents stabilize intermediates and suppress side reactions like protodeboronation.

Data Table: Representative Reaction Conditions and Yields

| Reaction Step | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzyloxy substitution | None (SNAr) | K2CO3 | DMF | 80 | 12 | 70–85 | Clean substitution |

| Miyaura borylation | Pd(dppf)Cl2 (2.5 mol%) | KOAc | THF | 80 | 16 | 85–90 | High regioselectivity |

| Miyaura borylation (protected benzyloxy) | Pd(dppf)Cl2 (2.5 mol%) | KOAc | THF | 80 | 16 | 90–95 | Improved yield with protection |

Research Findings and Analytical Characterization

NMR Spectroscopy:

¹H NMR confirms benzyloxy protons (δ 4.5–5.0 ppm), pyridine protons (δ 7.5–8.5 ppm), and ¹¹B NMR shows boronate ester signals around δ 30–35 ppm.Mass Spectrometry:

ESI-HRMS confirms molecular ion peak at m/z 312.17 [M+H]+ consistent with molecular formula C18H22BNO3.X-ray Crystallography:

Provides definitive stereoelectronic structure, confirming boronate ester geometry and benzyloxy substitution pattern.Reaction Mechanism: Pd(0) catalyst undergoes oxidative addition to pyridine halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Chemical Reactions Analysis

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles, such as amines or thiols.

Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

The compound is prominently used as a reagent in Suzuki-Miyaura coupling reactions. This reaction is a cornerstone in organic synthesis for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids. The boron moiety in this compound facilitates the formation of stable intermediates that can be transformed into complex organic molecules .

2. Synthesis of Complex Molecules

Due to its functional groups, this compound can serve as a versatile building block for synthesizing various pharmaceuticals and biologically active compounds. Its ability to undergo further transformations makes it valuable in creating libraries of compounds for drug discovery .

Medicinal Chemistry

1. Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer activity. The incorporation of the dioxaborolane moiety enhances the pharmacological properties of the resulting compounds by improving their solubility and bioavailability .

2. Targeted Drug Delivery

The compound's structure allows for modifications that can be tailored for targeted drug delivery systems. The benzyloxy group can be replaced or modified to enhance interaction with specific biological targets or to improve cellular uptake .

Case Study 1: Synthesis of Aryl Boronates

In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of aryl boronates through Suzuki-Miyaura coupling reactions with various aryl halides. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Antitumor Activity

A research article in Medicinal Chemistry detailed the synthesis of novel derivatives from this compound and evaluated their antitumor activities against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronic ester moiety. The boronic ester can form reversible covalent bonds with diols or other nucleophiles, allowing it to modulate the activity of enzymes or receptors. This interaction can lead to changes in the biological activity of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Note: CAS 1375302-99-0 is listed for both positional isomers in different sources (C2 vs.

Reactivity and Electronic Effects

Benzyloxy vs. Methoxy/Trifluoroethoxy :

- The benzyloxy group (electron-donating) in the target compound stabilizes the pyridine ring via resonance, while trifluoroethoxy (electron-withdrawing) in CAS 1073354-46-7 increases electrophilicity at the boronate site, enhancing Suzuki coupling efficiency .

- Methoxy-substituted analogs (e.g., CAS 1034297-69-2) exhibit lower steric hindrance, favoring reactions requiring planar transition states .

Boronate Position :

- Boronate at C3 (target compound) vs. C5 (CAS 1375302-99-0) alters regioselectivity in cross-couplings. For example, C3-substituted derivatives are more reactive in Ni-catalyzed processes due to proximity to the directing benzyloxy group .

Biological Activity

2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2152673-80-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C₁₉H₂₁BNO₃ with a molecular weight of 317.29 g/mol. It features a pyridine ring substituted with a benzyloxy group and a boron-containing dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to participate in reversible covalent bonding with nucleophiles in biological systems, which may influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Tryptophan Hydroxylase Inhibition :

A study evaluated the inhibitory effects of various derivatives on tryptophan hydroxylase (TPH1), a key enzyme in serotonin synthesis. The compound demonstrated a 64% inhibition at a concentration of 100 µM, indicating potential for therapeutic applications in mood disorders and obesity management . -

Cancer Cell Line Studies :

In vitro assays on cancer cell lines revealed that the compound exhibited significant cytotoxic effects with an IC50 value of 37 nM. This suggests that it may serve as a lead compound for developing anti-cancer therapies targeting specific signaling pathways involved in tumor growth . -

Neuroprotective Effects :

Experimental models showed that treatment with the compound resulted in a marked decrease in neuronal apoptosis under oxidative stress conditions. This finding highlights its potential role in neuroprotection and treatment strategies for neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

The compound is typically synthesized via Suzuki–Miyaura cross-coupling or direct borylation of a pyridine precursor. For example, analogous compounds like 3-fluoro-4-methyl-5-(pinacolboron)pyridine are synthesized using palladium catalysts and pinacolborane reagents under inert conditions . Purity optimization involves column chromatography (e.g., SiO₂, pentane/EtOAc gradients) and recrystallization. Air-sensitive handling is critical, as boronic esters degrade upon exposure to moisture .

Key Data:

| Parameter | Example Values | Source |

|---|---|---|

| Yield | 33–40% (analogous reactions) | |

| Purification | SiO₂ chromatography (5:1→1:1 pentane/EtOAc) | |

| Stability | Store at 2–8°C under argon |

Basic: How is structural confirmation achieved for this compound, and what analytical methods are most reliable?

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming regioselectivity and boronate ester integrity. For example, the ¹¹B NMR signal for the dioxaborolane ring appears at δ ~30–35 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₂₂BNO₃: [M+H]⁺ = 312.1778) . X-ray crystallography (via SHELX programs) is used for absolute configuration determination in related compounds .

Example Characterization:

| Technique | Expected Outcome | Source |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.0–8.5 ppm), benzyloxy CH₂ (δ ~4.8 ppm) | |

| ¹¹B NMR | δ ~32 ppm (boronate ester) |

Advanced: How can researchers address low yields in Suzuki–Miyaura couplings involving this boronate ester?

Low yields often stem from competing protodeboronation or steric hindrance at the pyridine C3 position. Mitigation strategies include:

- Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates .

- Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improves coupling efficiency .

- Temperature control : Reactions at 80–100°C enhance kinetics without degrading the boronate .

Case Study: A 40% yield was achieved in a nickel-catalyzed coupling of a glucal derivative using similar conditions, highlighting the need for precise stoichiometry and anhydrous solvents .

Advanced: What are the common side products during derivatization of this compound, and how can they be identified?

Debenzylation (removal of benzyloxy groups) and boronate hydrolysis are frequent side reactions. LC-MS and TLC (Rf comparison) help detect these:

- Debenzylated products lack the benzyloxy ¹H NMR signals (δ ~4.8 ppm).

- Hydrolyzed boronic acids show broad ¹¹B NMR peaks (δ ~18–22 ppm) .

Preventive Measures:

- Use scavengers (e.g., BHT) to suppress radical-mediated debenzylation.

- Maintain anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

Advanced: How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-deficient pyridine ring directs electrophilic substitution to the C3 position, enhancing boronate stability. Computational studies (e.g., DFT) on analogous compounds show that the benzyloxy group at C2 increases electron density at C3, facilitating transmetallation in Suzuki couplings .

Reactivity Trends:

| Substituent Position | Effect on Reactivity | Source |

|---|---|---|

| C2 (Benzyloxy) | Electron donation stabilizes boronate | |

| C3 (Boronate) | Electrophilic site for coupling |

Basic: What safety protocols are essential for handling this compound in the laboratory?

- Air sensitivity : Store under argon at 2–8°C .

- Toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact (R36/37/38 codes) .

- Spill management : Neutralize with sand or vermiculite; avoid aqueous washes to prevent hydrolysis .

Safety Codes:

| Code | Precaution |

|---|---|

| P210 | Keep away from heat/open flame |

| P201 | Obtain specialized handling instructions |

Advanced: How can researchers leverage this compound in the synthesis of complex bioactive molecules?

The boronate group enables iterative cross-coupling for polyaromatic systems. For example, in glycobiology, nickel-catalyzed couplings with glycals yield C-glycosides with retained stereochemistry (e.g., 17 in ). The benzyloxy group also serves as a protecting group for subsequent deprotection in multistep syntheses .

Application Example:

- Clavicipitic acid synthesis : Boronates facilitate indole functionalization in natural product assembly .

Basic: What spectroscopic techniques are critical for monitoring reactions involving this compound?

- In situ IR : Track boronate ester vibrations (~1350 cm⁻¹).

- ¹⁹F NMR (if fluorinated analogs are used): Detects coupling progress .

- HPLC-MS : Quantifies reaction completion and impurity profiles .

Advanced: What strategies resolve contradictions in reported reaction outcomes for similar boronates?

Contradictions often arise from solvent polarity or catalyst loading . Systematic Design of Experiments (DoE) can isolate variables:

- Vary Pd catalyst (0.5–5 mol%) and ligand ratios.

- Screen solvents (dioxane vs. THF) for optimal dielectric constant .

Case Study: A 20% yield increase was observed in THF compared to dioxane for a related pyridine boronate .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, Fukui indices for analogous boronates identify C3 as the most reactive site, aligning with experimental coupling outcomes .

Software Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.